Canthiumine
Description
Canthiumine is a cyclopeptide alkaloid first isolated in 1969 from Canthium euryoides (Rubiaceae family) by Boulvin et al. . Its discovery marked a significant contribution to the study of peptide-derived alkaloids, which are notable for their complex nitrogen-containing structures and diverse biological activities. While the exact molecular formula of this compound remains unspecified in available literature, it is classified as a cyclopeptide due to its cyclic backbone formed by amino acid linkages . The compound is endemic to African medicinal plants, where Canthium species have been traditionally used for their purported antimicrobial and anti-inflammatory properties .
Properties
Molecular Formula |
C33H36N4O4 |
|---|---|
Molecular Weight |
552.7 g/mol |
IUPAC Name |
(2S)-2-(dimethylamino)-N-[(3R,4S,10S,13Z)-5,11-dioxo-3-phenyl-2-oxa-6,12-diazatricyclo[13.2.2.06,10]nonadeca-1(18),13,15(19),16-tetraen-4-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C33H36N4O4/c1-36(2)28(22-24-10-5-3-6-11-24)32(39)35-29-30(25-12-7-4-8-13-25)41-26-17-15-23(16-18-26)19-20-34-31(38)27-14-9-21-37(27)33(29)40/h3-8,10-13,15-20,27-30H,9,14,21-22H2,1-2H3,(H,34,38)(H,35,39)/b20-19-/t27-,28-,29-,30+/m0/s1 |
InChI Key |
DTRFQNPOYWLHOU-RIINEJRYSA-N |
Isomeric SMILES |
CN(C)[C@@H](CC1=CC=CC=C1)C(=O)N[C@H]2[C@H](OC3=CC=C(C=C3)/C=C\NC(=O)[C@@H]4CCCN4C2=O)C5=CC=CC=C5 |
Canonical SMILES |
CN(C)C(CC1=CC=CC=C1)C(=O)NC2C(OC3=CC=C(C=C3)C=CNC(=O)C4CCCN4C2=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Taxonomic Comparisons
Canthiumine belongs to the cyclopeptide alkaloid subclass, sharing structural motifs with compounds such as ceanothines (e.g., ceanothine A) and anorldianine. The table below summarizes key similarities and differences:
Key Observations:
Cyclization vs. Linearity: this compound and ceanothine A share a cyclic peptide structure, which is associated with enhanced metabolic stability compared to linear analogs like anorldianine . Cyclization may also influence receptor-binding specificity, though pharmacological data for this compound are lacking .
Taxonomic Distribution: While this compound is restricted to the Rubiaceae family, ceanothines are derived from Ceanothus spp. (Rhamnaceae), highlighting divergent evolutionary pathways for similar alkaloid biosynthesis .
Pharmacological and Functional Contrasts
Limited studies directly compare the bioactivities of this compound with its analogs. However, inferences can be drawn from broader alkaloid research:
- Ceanothine A: Demonstrates hypotensive effects in animal models, likely via α-adrenergic receptor modulation .
- Anorldianine: Preliminary reports suggest antimicrobial activity against Gram-positive bacteria, a trait common among peptide alkaloids .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
